molecular formula C10H9FN2 B1532194 2-fluoro-5-(1H-pyrrol-1-yl)aniline CAS No. 1183308-33-9

2-fluoro-5-(1H-pyrrol-1-yl)aniline

Cat. No. B1532194
M. Wt: 176.19 g/mol
InChI Key: SIPWVEMZXMMIHP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Sensing and Molecular Recognition

Fluorinated pyrrole derivatives, including those similar to 2-fluoro-5-(1H-pyrrol-1-yl)aniline, have been studied for their applications in chemical sensing and molecular recognition. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives have shown augmented affinities and enhanced selectivities for anions such as fluoride, chloride, and dihydrogen phosphate. These compounds can act as neutral anion receptors with significantly improved binding affinities compared to their non-fluorinated counterparts, indicating their potential utility in the development of sensitive and selective chemical sensors (Anzenbacher et al., 2000).

Fluorescent Chemosensors for Metal Ions

Pyrrolo[3,4-c]pyridine-based fluorophores, which share structural similarities with 2-fluoro-5-(1H-pyrrol-1-yl)aniline, have been synthesized and demonstrated to act as efficient fluorescent chemosensors for metal ions such as Fe3+ and Fe2+. These compounds exhibit high selectivity and sensitivity in the nanomolar range, making them suitable for applications in metal ion sensing and imaging in biological systems (Maity et al., 2018).

Drug Discovery and Medicinal Chemistry

Fluorinated anilines and pyrroles are frequently explored in drug discovery and medicinal chemistry for their potential biological activities. For example, derivatives structurally related to 2-fluoro-5-(1H-pyrrol-1-yl)aniline have been investigated as c-Met kinase inhibitors in the context of cancer research. Docking and quantitative structure-activity relationship (QSAR) studies on such compounds provide valuable insights into the molecular features contributing to high inhibitory activity, illustrating their relevance in the design and optimization of new therapeutic agents (Caballero et al., 2011).

Environmental Monitoring

The analysis of aniline derivatives, including those structurally related to 2-fluoro-5-(1H-pyrrol-1-yl)aniline, in environmental waters has been performed using advanced chromatographic techniques. These studies highlight the importance of such compounds in environmental monitoring and the assessment of water quality, emphasizing their role in detecting and quantifying trace levels of pollutants (Djozan & Faraj-Zadeh, 1995).

Safety And Hazards

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properties

IUPAC Name

2-fluoro-5-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPWVEMZXMMIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-(1H-pyrrol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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